molecular formula C32H43N5O5 B3433263 Dihydro-beta-ergocryptine CAS No. 19467-62-0

Dihydro-beta-ergocryptine

货号: B3433263
CAS 编号: 19467-62-0
分子量: 577.7 g/mol
InChI 键: SBFXHXZNBNFPHV-PSELOKDRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydro-beta-ergocryptine is a derivative of the ergot alkaloid family, specifically a hydrogenated form of beta-ergocryptine. It is known for its role as a dopamine agonist and is primarily used in the treatment of Parkinson’s disease. This compound is characterized by its ability to mimic the effects of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-beta-ergocryptine typically involves the hydrogenation of beta-ergocryptine. The process begins with the isolation of beta-ergocryptine from ergot alkaloids, followed by catalytic hydrogenation under controlled conditions. The hydrogenation process replaces the double bond between positions 9 and 10 with a single bond, resulting in this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using the fungus Claviceps purpurea. The ergot alkaloids produced are then subjected to purification and hydrogenation to yield this compound. The process is optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Dihydro-beta-ergocryptine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced further to form more saturated derivatives.

    Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled temperatures and pressures.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

科学研究应用

Dihydro-beta-ergocryptine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of ergot alkaloids under different chemical reactions.

    Biology: Investigated for its effects on cellular processes and neurotransmitter pathways.

    Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine agonist properties. It is also studied for potential use in treating other neurological disorders.

    Industry: Employed in the production of pharmaceuticals targeting dopamine-related conditions

作用机制

Dihydro-beta-ergocryptine exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to improved motor function and reduced symptoms of Parkinson’s disease. The compound also influences other neurotransmitter pathways, contributing to its overall therapeutic effects .

相似化合物的比较

    Alpha-dihydroergocryptine: Another hydrogenated form of ergocryptine, differing only in the position of a single methyl group.

    Ergotamine: A naturally occurring ergot alkaloid with similar pharmacological properties but different structural features.

    Bromocriptine: A brominated derivative of ergocryptine, used for similar therapeutic purposes.

Uniqueness: Dihydro-beta-ergocryptine is unique due to its specific structural modifications, which enhance its stability and efficacy as a dopamine agonist. Its ability to provide continuous stimulation of dopamine receptors makes it particularly effective in managing Parkinson’s disease symptoms .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Dihydro-beta-ergocryptine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Ergotamine tartrate", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Ergotamine tartrate is first reduced to dihydroergotamine using hydrogen gas and palladium on carbon as a catalyst.", "Dihydroergotamine is then reacted with sodium borohydride to form dihydroergocristine.", "Dihydroergocristine is then acetylated using acetic acid and methanol to form dihydro-beta-acetyl-ergocristine.", "Dihydro-beta-acetyl-ergocristine is then reacted with chloroform and sodium hydroxide to form dihydro-beta-ergocryptine.", "The final product is purified using hydrochloric acid, diethyl ether, and water." ] }

CAS 编号

19467-62-0

分子式

C32H43N5O5

分子量

577.7 g/mol

IUPAC 名称

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20+,22+,24+,25-,27-,31+,32-/m0/s1

InChI 键

SBFXHXZNBNFPHV-PSELOKDRSA-N

手性 SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

规范 SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-beta-ergocryptine
Reactant of Route 2
Dihydro-beta-ergocryptine
Reactant of Route 3
Dihydro-beta-ergocryptine
Reactant of Route 4
Dihydro-beta-ergocryptine
Reactant of Route 5
Reactant of Route 5
Dihydro-beta-ergocryptine
Reactant of Route 6
Reactant of Route 6
Dihydro-beta-ergocryptine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。